molecular formula C20H22N4O B13422867 N-Cyanonor-LSD

N-Cyanonor-LSD

Cat. No.: B13422867
M. Wt: 334.4 g/mol
InChI Key: PRJLFXBNAZPHEJ-RDTXWAMCSA-N
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Preparation Methods

The synthesis of N-Cyanonor-LSD involves several steps, starting from lysergic acid. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques . Industrial production methods may involve more scalable and economical approaches, but specific details are often proprietary.

Chemical Reactions Analysis

N-Cyanonor-LSD undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

Comparison with Similar Compounds

N-Cyanonor-LSD is similar to other lysergic acid derivatives, such as lysergic acid diethylamide (LSD) and 1P-LSD. it is unique in its specific interactions with dopamine receptors and its potential therapeutic applications in neurological research . Other similar compounds include:

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

(6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1

InChI Key

PRJLFXBNAZPHEJ-RDTXWAMCSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Origin of Product

United States

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